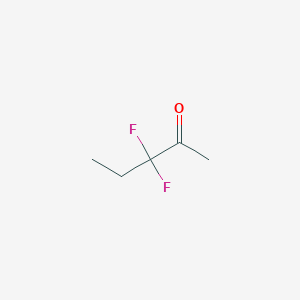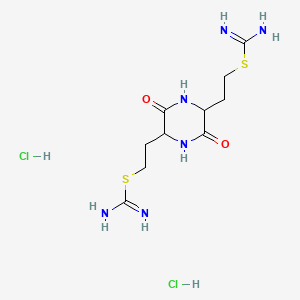
2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) is a chemical compound with a complex structure that includes nitro, methyl, and carbamate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) typically involves the reaction of 2-nitro-2-methyl-1,3-propanediol with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of 2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The carbamate groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various carbamate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The carbamate groups can form covalent bonds with nucleophilic residues in proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-nitro-1,3-propanediol: A related compound with similar chemical properties but lacking the carbamate groups.
2-Methyl-1,3-propanediol: A simpler compound without the nitro and carbamate groups, used in polymer and coating applications.
2-Methyl-2-propyl-1,3-propanediol: Another related compound with different substituents, used in various industrial applications.
Uniqueness
2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) is unique due to the presence of both nitro and carbamate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
64011-22-9 |
|---|---|
Molekularformel |
C18H19N3O6 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
[2-methyl-2-nitro-3-(phenylcarbamoyloxy)propyl] N-phenylcarbamate |
InChI |
InChI=1S/C18H19N3O6/c1-18(21(24)25,12-26-16(22)19-14-8-4-2-5-9-14)13-27-17(23)20-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,22)(H,20,23) |
InChI-Schlüssel |
JOMGEIDEFSAPMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(=O)NC1=CC=CC=C1)(COC(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)










![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13767600.png)

![Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate](/img/structure/B13767610.png)
